6-Ethyl-1,7-naphthyridin-8(7H)-one
Description
Properties
IUPAC Name |
6-ethyl-7H-1,7-naphthyridin-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-8-6-7-4-3-5-11-9(7)10(13)12-8/h3-6H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQIYMBAPFKZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=O)N1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582552 | |
| Record name | 6-Ethyl-1,7-naphthyridin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922527-18-2 | |
| Record name | 6-Ethyl-1,7-naphthyridin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Ethyl-1,7-naphthyridin-8(7H)-one is a compound belonging to the naphthyridine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
This compound possesses a naphthyridine core structure characterized by a bicyclic system containing nitrogen atoms. This unique structure contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that naphthyridine derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown promising activity against various bacterial strains.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate antibacterial activity | |
| Escherichia coli | Effective against resistant strains | |
| Pseudomonas aeruginosa | Notable activity |
The compound's efficacy suggests it could serve as a lead structure for developing new antibiotics.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. It has shown significant cytotoxic effects against:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, studies have indicated that derivatives of naphthyridines can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases: The compound acts on CDKs and other signaling pathways critical for cell division and survival.
- DNA Intercalation: Some studies suggest that naphthyridine derivatives can intercalate into DNA, disrupting replication and transcription processes .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study compared the antimicrobial effects of various naphthyridine derivatives against standard antibiotics. The results showed that this compound exhibited comparable or superior activity against certain Gram-positive bacteria compared to ciprofloxacin .
- Anticancer Research : In vitro studies revealed that this compound induced apoptosis in MCF-7 cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Scientific Research Applications
Pharmaceutical Chemistry
6-Ethyl-1,7-naphthyridin-8(7H)-one has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds allows it to be explored as a scaffold for developing new drugs targeting various diseases.
Key Studies:
- Research indicates that naphthyridine derivatives exhibit antimicrobial properties, with some showing efficacy against antibiotic-resistant bacteria. For instance, derivatives similar to this compound have been developed and tested for their activity against Staphylococcus aureus and Escherichia coli .
The compound has demonstrated potential as an enzyme inhibitor and receptor modulator. Specifically, it has been studied for its interactions with biological targets that play crucial roles in disease mechanisms.
Case Study:
- A study on naphthyridine derivatives highlighted their ability to inhibit bacterial enzymes, which could lead to the development of novel antibiotics . The structural modifications of the naphthyridine ring have been shown to enhance antimicrobial activity significantly.
Anticancer Research
There is growing interest in the anticancer potential of naphthyridine compounds. Research indicates that modifications to the naphthyridine structure can lead to compounds that inhibit cancer cell proliferation.
Example:
- Certain derivatives have been identified as inhibitors of specific kinases involved in cancer progression. These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics .
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in 1,7-Naphthyridinones
The biological and physicochemical properties of 1,7-naphthyridinones are highly influenced by substituents at positions 2, 3, 4, 5, 6, and 5. Below is a comparative analysis of key analogs:
Table 1: Comparison of 6-Ethyl-1,7-naphthyridin-8(7H)-one with Analogous Derivatives
Spectroscopic and Physical Properties
- Tautomerism: All 1,7-naphthyridinones exist predominantly in the keto form, confirmed by IR spectra (C=O stretch ~1680–1700 cm⁻¹) and NMR data .
- NMR Trends : For this compound, characteristic signals include δ ~1.3 ppm (triplet, CH₂CH₃) and δ ~2.6 ppm (quartet, CH₂CH₃) in ¹H NMR. In comparison, 6-Methyl derivatives show a singlet at δ ~2.5 ppm for the methyl group .
Q & A
Q. What catalytic systems enable late-stage functionalization of naphthyridinones?
- Methodology : RhIII-catalyzed pyridyl C–H bond activation allows coupling with alkynes, forming complex derivatives (e.g., 1,7-naphthyridin-8(7H)-one fused with thiazoles) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
